Sodium 2-(1H-imidazol-4-yl)acetate
Overview
Description
4-Imidazoleacetic acid hydrochloride, commonly referred to as I4AA, is a derivative of imidazole. It is a compound of significant interest due to its role as a competitive antagonist at GABA C receptors . This compound is often used in biochemical and physiological research to study the effects of GABAergic signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazoleacetic acid hydrochloride typically involves the reaction of imidazole with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the bromoacetic acid, resulting in the formation of the imidazoleacetic acid. The hydrochloride salt is then formed by reacting the free acid with hydrochloric acid .
Industrial Production Methods
Industrial production of 4-Imidazoleacetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Imidazoleacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-acetic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: Imidazole-4-acetic acid.
Reduction: Various reduced forms of the imidazole ring.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
4-Imidazoleacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in GABAergic signaling and its effects on neurotransmission.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
Mechanism of Action
The primary mechanism of action of 4-Imidazoleacetic acid hydrochloride involves its role as a competitive antagonist at GABA C receptors. By binding to these receptors, it inhibits the action of GABA, a major inhibitory neurotransmitter in the central nervous system. This inhibition can modulate various physiological processes, including neuronal excitability and synaptic transmission .
Comparison with Similar Compounds
4-Imidazoleacetic acid hydrochloride can be compared with other similar compounds, such as:
Indole-3-acetic acid: Another plant hormone with similar structural features but different biological functions.
Imidazole-4-acetic acid: A closely related compound with similar chemical properties but distinct biological activities .
Uniqueness
The uniqueness of 4-Imidazoleacetic acid hydrochloride lies in its specific action on GABA C receptors, which distinguishes it from other imidazole derivatives and auxins. Its ability to modulate GABAergic signaling makes it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
sodium;2-(1H-imidazol-5-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDRCOTZMQIPOQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56368-58-2 | |
Record name | Imidazole-4-acetic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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